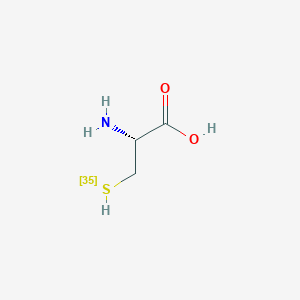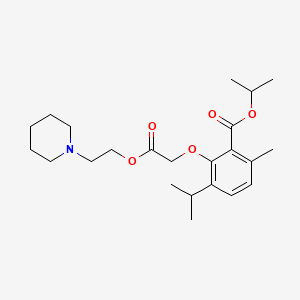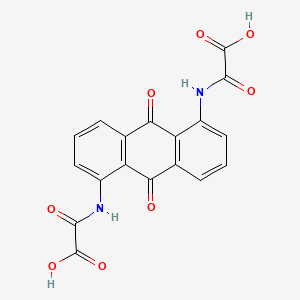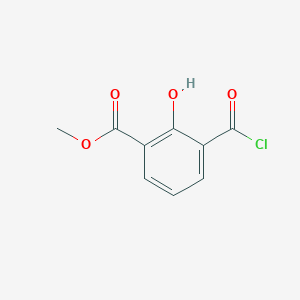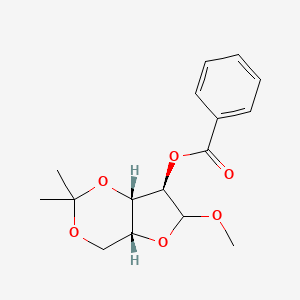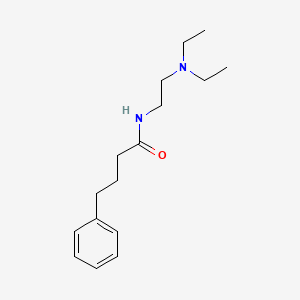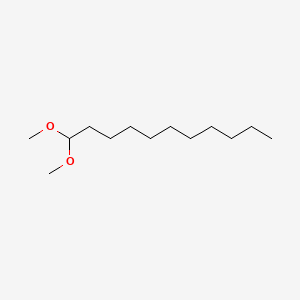
Undecane, 1,1-dimethoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Undecane, 1,1-dimethoxy- is an organic compound with the molecular formula C13H28O2 It is a derivative of undecane, where two methoxy groups are attached to the first carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Undecane, 1,1-dimethoxy- can be synthesized through the reaction of undecane with methanol in the presence of an acid catalyst. The reaction typically involves heating undecane with methanol and an acid catalyst such as sulfuric acid, which facilitates the substitution of hydrogen atoms with methoxy groups.
Industrial Production Methods
In an industrial setting, the production of undecane, 1,1-dimethoxy- may involve continuous flow reactors where undecane and methanol are continuously fed into the reactor along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified.
Analyse Des Réactions Chimiques
Types of Reactions
Undecane, 1,1-dimethoxy- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it back to undecane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of undecanal or undecanoic acid.
Reduction: Formation of undecane.
Substitution: Formation of halogenated undecane derivatives.
Applications De Recherche Scientifique
Undecane, 1,1-dimethoxy- has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of undecane, 1,1-dimethoxy- involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes and proteins, altering their function and leading to biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Undecane, 1,1-diethoxy-: Similar structure but with ethoxy groups instead of methoxy groups.
Undecane, 1,1-dimethoxy-2,2-dimethyl-: A derivative with additional methyl groups.
This compound3,3-dimethyl-: Another derivative with different substitution patterns.
Uniqueness
Undecane, 1,1-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs. Its methoxy groups make it more reactive in certain chemical reactions, providing opportunities for diverse applications in research and industry.
Propriétés
Numéro CAS |
52517-67-6 |
|---|---|
Formule moléculaire |
C13H28O2 |
Poids moléculaire |
216.36 g/mol |
Nom IUPAC |
1,1-dimethoxyundecane |
InChI |
InChI=1S/C13H28O2/c1-4-5-6-7-8-9-10-11-12-13(14-2)15-3/h13H,4-12H2,1-3H3 |
Clé InChI |
FBJUQTUWWCVIDH-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


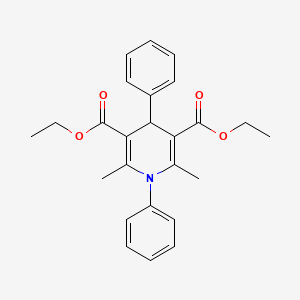
![Acetamide,N-cyclohexyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13795899.png)
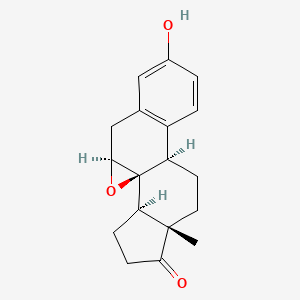
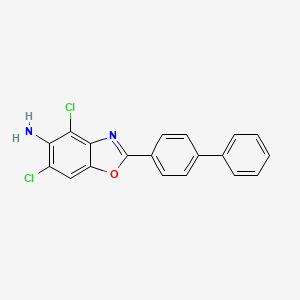
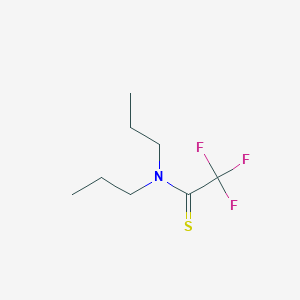
![[2-(4-Aminobenzoyl)oxy-2-methylpropyl]-octan-2-ylazanium chloride](/img/structure/B13795917.png)
![[4-[Bis[4-(diethylamino)phenyl]methyl]phenyl]-diethylazanium](/img/structure/B13795921.png)
